

# USP dissolution apparatus methods for naproxen sodium

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## Compound Focus: Naproxen Sodium

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## USP Monograph Method for Naproxen Sodium Tablets

The United States Pharmacopeia (USP) provides a standardized method for the quality control of **Naproxen Sodium** Tablets [1].

- **Dissolution Apparatus:** USP Apparatus 2 (Paddle)
- **Dissolution Medium:** 0.1 M phosphate buffer, pH 7.4; 900 mL
- **Apparatus Speed:** 50 rpm
- **Test Duration:** 45 minutes
- **Analysis Method:** UV Spectrophotometry at  $\lambda_{\text{max}}$  of about 332 nm
- **Tolerance (Q Value):** Not less than 80% of the labeled amount of **naproxen sodium** dissolved in 45 minutes [1]

The standard solution for analysis has a concentration of about 50  $\mu\text{g}$  per mL. Samples from the dissolution vessel are filtered and diluted quantitatively with the medium to achieve a similar concentration before measuring absorbance [1].

## Advanced Dissolution Profile Comparison

Comparing dissolution profiles is crucial for formulation development and quality assessment. A scientific study on **naproxen sodium** tablets outlines and compares three primary methodological approaches [2].

The table below summarizes the objectives, key procedures, and conclusions for each method.

| Method Category  | Objective   | Key Procedures & Parameters  | Conclusions from Naproxen Sodium Study  |
|--|---|--|---|
| <b>ANOVA-Based Methods</b> [2]   | Test for significant differences in % dissolved at each time point among different drug products. | Repeated measures design; MANOVA; Univariate ANOVA at each time point; Post-hoc tests (e.g., Dunnett's t-test).              | Highly discriminative; provides detailed information on differences in both level and shape of dissolution profiles.                |
| <b>Model-Dependent Methods</b> [2]   | Fit mathematical models to dissolution data and compare model parameters.                         | Fit models (e.g., Weibull) to individual dissolution runs; Derive parameters (e.g., slope, intercept); Compare using t-test. | More discriminative than f-factors; complicated application but provides a model for the relationship between % dissolved and time. |
| <b>Model-Independent <math>f_1</math> &amp; <math>f_2</math> Factors</b> [2] | Directly compare the difference between two profiles with a single value.                         | Calculate difference factor ( $f_1$ ) and similarity factor ( $f_2$ ). $f_2$ value between 50-100 indicates similarity.      | Easier to apply and interpret; results can depend heavily on the selected last dissolution time point.                              |

## In Vitro-In Vivo Correlation (IVIVC) for Sustained-Release Formulations

For sustained-release (SR) formulations, a Level A IVIVC was successfully developed and validated, which can act as a surrogate for in vivo bioequivalence studies [3].

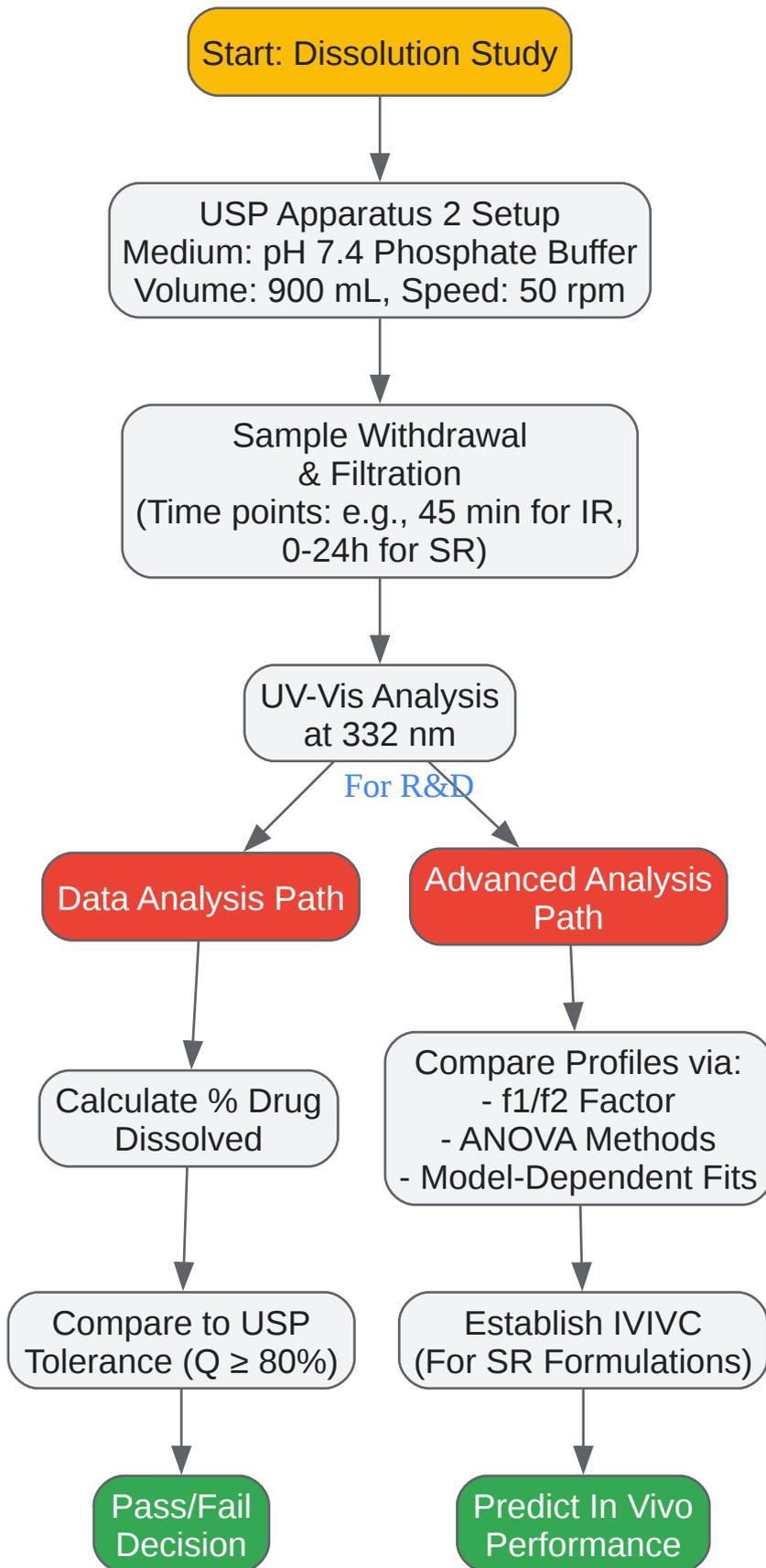
- **In Vitro Method:** USP Apparatus II (paddle), 50 rpm in pH 7.4 phosphate buffer. Samples were taken at 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours and analyzed by UV spectroscopy at 332 nm [3].
- **In Vivo Study:** A four-way crossover study in healthy subjects compared 375 mg SR tablets with a 500 mg immediate-release (IR) tablet. Plasma samples were collected over 24 hours and analyzed

using a validated LC-MS/MS method [3].

- **IVIVC Development & Validation:** A point-to-point linear correlation was established between the fraction of drug dissolved in vitro and the fraction absorbed in vivo. The model was validated internally and externally, with prediction errors for  $C_{max}$  and AUC falling within the USFDA's acceptance criteria (<15%), confirming its predictive capability [3].

## Experimental Protocol & Data Analysis Workflow

The following diagram illustrates the logical workflow for conducting a dissolution study and analyzing the data, from setup to conclusion.



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Diagram 1: Experimental workflow for **naproxen sodium** dissolution testing and data analysis.

## Protocol for $f_2$ Similarity Factor Calculation

The similarity factor ( $f_2$ ) is a direct, model-independent method for comparing two dissolution profiles [2].

- **Calculate Mean Dissolution Data:** For both the test ( $T_i$ ) and reference ( $R_i$ ) formulations, calculate the average percentage dissolved at each time point ( $n \geq 12$  individual units recommended).
- **Apply the  $f_2$  Formula:**  $f_2 = 50 \times \log \left\{ \left[ 1 + \left( \frac{1}{n} \right) \times \sum_{i=1}^n (R_i - T_i)^2 \right]^{-0.5} \times 100 \right\}$
- **Interpret the Result:** An  $f_2$  value between 50 and 100 suggests the two dissolution profiles are similar. The value is sensitive to the number of time points and the selected last time point for calculation [2].

## Key Considerations for Researchers

- **Discriminatory Power:** For formulation development where detecting subtle differences is key, ANOVA-based and model-dependent methods are more discriminative than the  $f_2$  factor [2].
- **IVIVC as a Surrogate:** A successfully validated Level A IVIVC for **naproxen sodium** SR formulations can support biowaivers, validate dissolution specifications, and assist in quality control during scale-up [3].
- **Standard Compliance:** Adherence to the USP monograph method is critical for quality control and regulatory compliance of immediate-release **naproxen sodium** tablets [1].

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